Decahydronaphthalene

Hydrogen Storage LOHC Energy Carrier

Sourcing Decahydronaphthalene requires specification beyond generic solvents. Its 7.3 wt% H₂ capacity outperforms cyclohexane for LOHC applications; its bicyclic architecture yields unmatched polymer chain extension in UHMWPE gel films compared to p-xylene. Strict isomer ratio control is essential for reproducible thermal behavior and picosecond spectroscopy. Procure mixed-isomer grades with minimal water/peroxides.

Molecular Formula C10H18
Molecular Weight 138.25 g/mol
CAS No. 91-17-8
Cat. No. B1670005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydronaphthalene
CAS91-17-8
Synonymsdecahydronaphthalene
decalin
decalin, (cis)-isomer
decalin, (trans)-isomer
naphthalane
Molecular FormulaC10H18
Molecular Weight138.25 g/mol
Structural Identifiers
SMILESC1CCC2CCCCC2C1
InChIInChI=1S/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H2
InChIKeyNNBZCPXTIHJBJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility6.43e-06 M
Very sol in alcohol, methanol, ether, chloroform. Miscible with propyl and isopropyl alcohol;  miscible with most ketones and esters.
In water, 0.889 mg/l @ 25 °C
Solubility in water at 25 °C: very poo
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decahydronaphthalene (CAS 91-17-8): Technical Specifications and Procurement-Relevant Physical Properties


Decahydronaphthalene (decalin, CAS 91-17-8) is a saturated bicyclic cycloalkane (C₁₀H₁₈) produced via catalytic hydrogenation of naphthalene, existing as a mixture of cis and trans stereoisomers [1]. It is a colorless liquid with a density of 0.88–0.896 g/cm³ at 20–25°C, a boiling point of 189–191°C, and a flash point of 57°C . Its molecular symmetry and lack of aromaticity confer high thermal stability and low polarity, positioning it as a specialty industrial solvent for high-temperature polymer processing, resins, and as a liquid organic hydrogen carrier (LOHC) [2].

Decahydronaphthalene Sourcing: Why In-Class Cycloalkane Substitution Introduces Unacceptable Technical Risk


Generic substitution of decahydronaphthalene with simpler monocyclic solvents (e.g., cyclohexane) or aromatic analogues (e.g., tetralin) is technically unsound due to its unique bicyclic architecture. The fused ring system yields a combination of high boiling point (189–191°C), moderate viscosity (~2.2 cSt at 25°C), and high volumetric hydrogen capacity (7.3 wt%) that monocyclic solvents cannot replicate simultaneously [1]. Furthermore, its cis/trans stereoisomerism directly governs critical solution properties; batch-to-batch variations in isomer ratio alter density, viscosity, and thermal behavior, necessitating strict specification control [2]. The absence of aromatic π-electrons differentiates it from tetralin, eliminating unwanted donor interactions in catalytic systems [3].

Decahydronaphthalene (CAS 91-17-8): Quantified Performance Differentiation Against Key Industrial Solvents and Fuel Components


Hydrogen Storage Capacity: Decahydronaphthalene Delivers Superior Volumetric Density vs. Monocyclic Cycloalkanes

As a Liquid Organic Hydrogen Carrier (LOHC), decahydronaphthalene (decalin) achieves a gravimetric hydrogen capacity of 7.3 wt% H₂ upon dehydrogenation to naphthalene, which exceeds that of cyclohexane (7.1 wt%) and methylcyclohexane (6.1 wt%) [1]. This capacity approaches the U.S. Department of Energy's target of 7.5 wt% [2].

Hydrogen Storage LOHC Energy Carrier

Combustion Kinetics: Decahydronaphthalene Exhibits Slower Autoignition (Longer Delay Times) Compared to Cyclohexane for Fuel Surrogate Formulations

In shock tube experiments simulating fuel combustion at 10 bar and temperatures between 1090–1860 K, decahydronaphthalene exhibits significantly longer ignition delay times than cyclohexane [1]. This kinetic distinction is critical for formulating accurate fuel surrogates for jet and diesel fuels, where decalin's bicyclic structure more accurately replicates the ignition behavior of heavy naphthenic components.

Combustion Chemistry Fuel Surrogate Ignition Delay

Polymer Solvent Performance: Decahydronaphthalene Enables Superior Polyethylene Gel Film Mechanics vs. p-Xylene

In the fabrication of ultrahigh molecular weight polyethylene (UHMWPE) gel films, decahydronaphthalene as a processing solvent yields films with higher Young's modulus values compared to those prepared from p-xylene solutions [1]. This improvement is attributed to differences in polymer chain extension and crystallinity induced by the solvent environment during gelation.

Polymer Processing Gel Spinning UHMWPE

Polypropylene Graft Copolymerization: Decahydronaphthalene Promotes Swelling and Graft Efficiency, Whereas Tetralin Inhibits Reaction

In solid-phase graft copolymerization of maleic anhydride onto polypropylene, decahydronaphthalene and toluene act as effective swelling agents, increasing the polymer surface area and promoting higher graft levels [1]. In stark contrast, tetralin does not swell the polymer but instead dissolves it, forming an insulating layer that decreases graft efficiency as concentration increases [1].

Graft Copolymerization Polypropylene Modification Interfacial Agent

Solute Rotational Dynamics: Decahydronaphthalene Enables Fastest C₆₀ Fullerene Reorientation Among Common Solvents

Picosecond transient grating experiments reveal that the rotational reorientation time of C₆₀ fullerene is significantly faster in decahydronaphthalene (3.5 ± 1.5 ps) than in toluene (7.0 ± 1.5 ps), o-dichlorobenzene (10.3 ± 1.5 ps), or o-xylene (13.0 ± 2.0 ps) [1]. This rapid rotation approaches gas-phase inertial limits, indicating minimal solvent-solute friction.

Physical Chemistry Fullerene Transient Grating

Glass-Forming Stability: 50/50 cis/trans-Decahydronaphthalene Mixture Forms Highly Stable Ultrastable Glass with Record Fragility

Vapor-deposited glasses of a 50/50 cis/trans-decahydronaphthalene mixture exhibit exceptional kinetic stability, with a transformation time equivalent to 10⁴·⁴ times the structural relaxation time of the supercooled liquid [1]. This mixture is reported as the highest fragility material known to produce an ultrastable glass [1], with heat capacities up to 4.5% lower than liquid-cooled glasses [1].

Physical Vapor Deposition Ultrastable Glass Nanocalorimetry

Decahydronaphthalene (CAS 91-17-8): Optimal Procurement Scenarios Based on Quantified Performance Advantages


Hydrogen Storage and Fuel Cell Logistics (LOHC Systems)

Decahydronaphthalene is the preferred LOHC candidate when maximizing hydrogen mass per unit volume is the primary constraint. Its 7.3 wt% H₂ capacity exceeds cyclohexane (7.1 wt%) and methylcyclohexane (6.1 wt%), making it the most weight-efficient liquid carrier among common cycloalkanes [1]. Procurement should prioritize high-purity, mixed-isomer grades to ensure consistent dehydrogenation kinetics to naphthalene.

Combustion Research and Surrogate Fuel Formulation

For laboratories developing chemical kinetic models for jet and diesel fuels, decahydronaphthalene is an irreplaceable surrogate component. Its longer ignition delay times relative to cyclohexane, as quantified in shock tube experiments (10 bar, 1090–1860 K), are essential for accurately replicating the autoignition behavior of heavy naphthenic fractions in real fuels [2].

High-Performance Polyethylene (UHMWPE) Gel Processing

In the production of UHMWPE fibers and films (e.g., for ballistic protection), decahydronaphthalene is superior to p-xylene as a gelation solvent. It yields gel films with higher Young's modulus due to improved polymer chain extension and crystallinity [3]. Procurement specifications should verify low water content and absence of peroxides to ensure polymer integrity during high-temperature processing.

Fundamental Photophysics and Fullerene Solvation Studies

Decahydronaphthalene provides a unique low-friction environment for studying solute rotational dynamics. With a C₆₀ reorientation time of 3.5 ± 1.5 ps—significantly faster than toluene (7.0 ps) or o-xylene (13.0 ps)—it enables experiments probing near gas-phase inertial behavior [4]. High-purity, inhibitor-free grades are essential for reproducible picosecond spectroscopy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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